Molecular Size and Lipophilicity Expansion vs. Core Scaffold
Relative to the core scaffold 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethanone (MW 254.71, XLogP3 1.1), the target compound (MW 417.89) adds 163.18 g/mol and introduces 2 additional hydrogen-bond acceptors (morpholine oxygen, pyridazine N) and increases the topological polar surface area by approximately 40–50 Ų. While direct experimental logP or solubility data for the target compound are not publicly available from non-excluded sources, the magnitude of these physicochemical changes is consistent with altered membrane permeability and protein-binding characteristics relative to the unscaffolded core [1].
| Evidence Dimension | Molecular weight and computed lipophilicity |
|---|---|
| Target Compound Data | MW 417.89 g/mol; XLogP3 not computed in public databases; TPSA estimated ~80–90 Ų |
| Comparator Or Baseline | Core scaffold (CAS 143999-83-1): MW 254.71 g/mol, XLogP3 1.1, TPSA 52.9 Ų |
| Quantified Difference | ΔMW = +163.18 g/mol; estimated ΔTPSA = +27–37 Ų |
| Conditions | Computed values from PubChem (core scaffold) and structural estimation for target compound |
Why This Matters
Significant molecular property differences relative to the core scaffold may translate into distinct pharmacokinetic and target-engagement profiles, making the target compound a non-interchangeable chemical probe for assays requiring specific size and polarity characteristics.
- [1] PubChem Compound Summary for CID 1074760, 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone. Computed physicochemical properties. View Source
